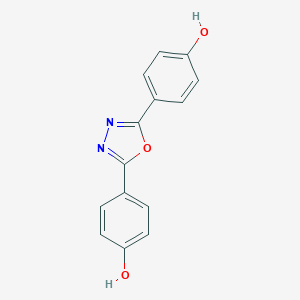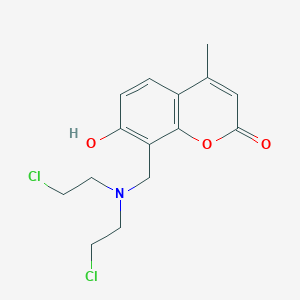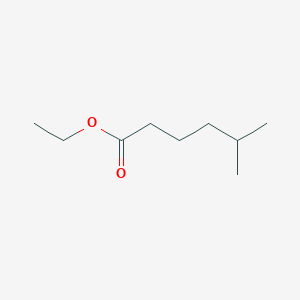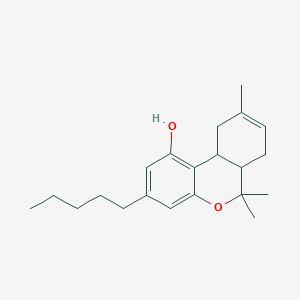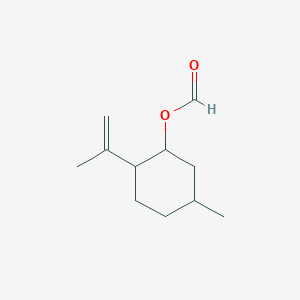
Isopulegyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopulegyl formate is a chemical compound that belongs to the class of monoterpenoids. It is widely used in various industries, including fragrance, flavor, and pharmaceuticals. Isopulegyl formate is a colorless liquid with a pleasant odor that is similar to mint. It is synthesized through various methods, including chemical and enzymatic synthesis. Isopulegyl formate has several scientific research applications, including its use as an insecticide, antimicrobial agent, and in the treatment of various diseases.
Applications De Recherche Scientifique
Isopulegyl formate has several scientific research applications, including its use as an insecticide, antimicrobial agent, and in the treatment of various diseases. Isopulegyl formate has been found to have insecticidal properties against several insect species, including mosquitoes, flies, and cockroaches. It is also effective against several microbial strains, including bacteria and fungi. Isopulegyl formate has been found to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of isopulegyl formate is not well understood. However, studies have suggested that it exerts its insecticidal and antimicrobial effects by disrupting the cell membrane and inhibiting the activity of various enzymes. Isopulegyl formate has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Isopulegyl formate has several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Isopulegyl formate has also been found to have anti-tumor properties and may inhibit the growth and proliferation of cancer cells. Additionally, isopulegyl formate has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Isopulegyl formate has several advantages and limitations for lab experiments. It is readily available and easy to synthesize, making it a cost-effective compound for research purposes. Isopulegyl formate is also stable and has a long shelf life, making it suitable for long-term experiments. However, isopulegyl formate has a strong odor, which may be a limitation in certain experiments. Additionally, isopulegyl formate has not been extensively studied, and its potential side effects and toxicity are not well understood.
Orientations Futures
There are several future directions for the research and development of isopulegyl formate. Further studies are needed to understand its mechanism of action and potential therapeutic effects in the treatment of various diseases. Additionally, more research is needed to determine its safety and toxicity profile. Isopulegyl formate has potential applications in various industries, including fragrance, flavor, and pharmaceuticals, and further research is needed to explore its potential in these areas.
Méthodes De Synthèse
Isopulegyl formate can be synthesized through various methods, including chemical and enzymatic synthesis. Chemical synthesis involves the reaction of isopulegol with formic acid in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the esterification of isopulegol and formic acid. The enzymatic synthesis method is preferred as it is more environmentally friendly and produces higher yields.
Propriétés
Numéro CAS |
10588-15-5 |
|---|---|
Nom du produit |
Isopulegyl formate |
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(5-methyl-2-prop-1-en-2-ylcyclohexyl) formate |
InChI |
InChI=1S/C11H18O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7,9-11H,1,4-6H2,2-3H3 |
Clé InChI |
PPCFFEDGKDEJFV-UHFFFAOYSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OC=O)C(=C)C |
SMILES |
CC1CCC(C(C1)OC=O)C(=C)C |
SMILES canonique |
CC1CCC(C(C1)OC=O)C(=C)C |
Autres numéros CAS |
10588-15-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



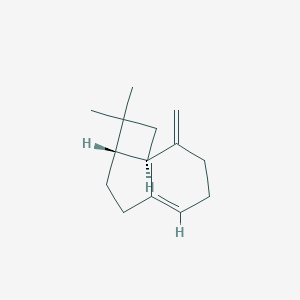
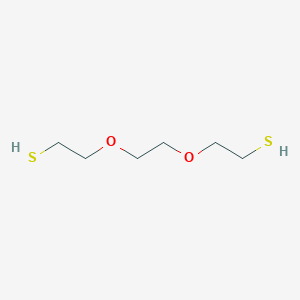
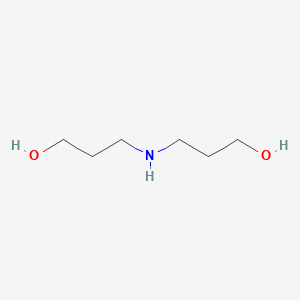
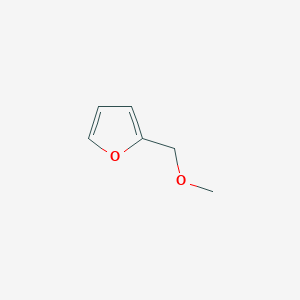
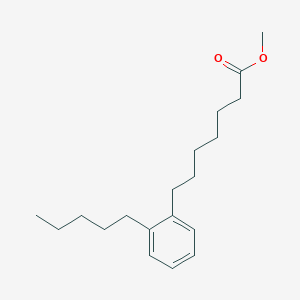
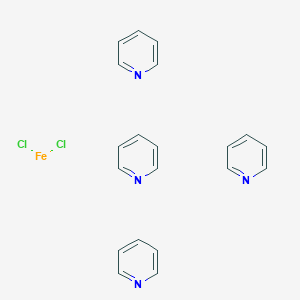
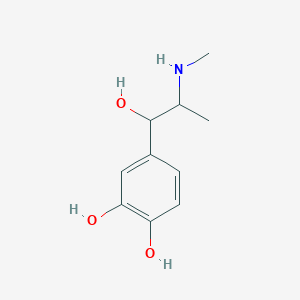
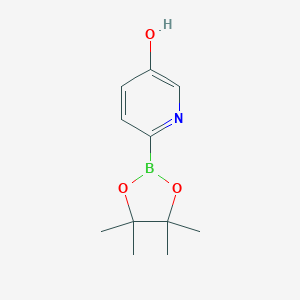
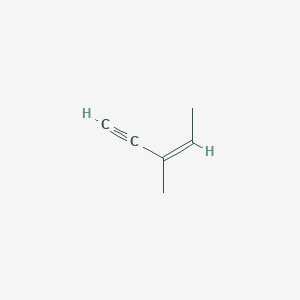
![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
